![molecular formula C19H22O2 B12056333 (1R,4S,12S,13R,16S)-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-one](/img/structure/B12056333.png)
(1R,4S,12S,13R,16S)-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (1R,4S,12S,13R,16S)-12-methyl-8-oxapentacyclo[142101,1304,1205,9]nonadeca-5(9),6,10-trien-17-one is a complex organic molecule with a unique pentacyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4S,12S,13R,16S)-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-one typically involves multiple steps, including cyclization reactions and selective functional group modifications. The precise synthetic route can vary, but it generally requires careful control of reaction conditions such as temperature, solvent, and catalysts to achieve the desired stereochemistry and functional group placement.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and ensure consistency in the final product.
化学反応の分析
Types of Reactions
(1R,4S,12S,13R,16S)-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Various nucleophiles and electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced.
科学的研究の応用
Chemistry
In chemistry, (1R,4S,12S,13R,16S)-12-methyl-8-oxapentacyclo[142101,1304,1205,9]nonadeca-5(9),6,10-trien-17-one is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound may be studied for its potential biological activity. Researchers investigate its interactions with various biomolecules to understand its effects on biological systems and its potential as a lead compound for drug development.
Medicine
In medicine, (1R,4S,12S,13R,16S)-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-one is explored for its potential therapeutic applications. Its unique structure may confer specific biological activities that could be harnessed for the treatment of various diseases.
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its complex structure may impart desirable characteristics to polymers, coatings, and other industrial products.
作用機序
The mechanism of action of (1R,4S,12S,13R,16S)-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific context in which the compound is used, such as its role in a biological system or its application in a chemical reaction.
類似化合物との比較
Similar Compounds
Similar compounds to (1R,4S,12S,13R,16S)-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-one include other pentacyclic structures with varying functional groups and stereochemistry. Examples include:
Disilane-bridged architectures: These compounds feature unique intramolecular σ electron delocalization and are used in optoelectronic materials.
Ethyl acetoacetate: This compound is widely used as a chemical intermediate and undergoes similar types of reactions, such as keto-enol tautomerism and nucleophilic substitution.
Uniqueness
The uniqueness of (1R,4S,12S,13R,16S)-12-methyl-8-oxapentacyclo[142101,1304,1205,9]nonadeca-5(9),6,10-trien-17-one lies in its specific arrangement of rings and functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C19H22O2 |
|---|---|
分子量 |
282.4 g/mol |
IUPAC名 |
(1R,4S,12S,13R,16S)-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-one |
InChI |
InChI=1S/C19H22O2/c1-18-7-5-16-13(6-9-21-16)14(18)4-8-19-10-12(15(20)11-19)2-3-17(18)19/h5-7,9,12,14,17H,2-4,8,10-11H2,1H3/t12-,14+,17-,18+,19+/m0/s1 |
InChIキー |
ZUHATORLUREVSD-OXQYBPPISA-N |
異性体SMILES |
C[C@@]12C=CC3=C([C@H]1CC[C@@]45[C@H]2CC[C@@H](C4)C(=O)C5)C=CO3 |
正規SMILES |
CC12C=CC3=C(C1CCC45C2CCC(C4)C(=O)C5)C=CO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


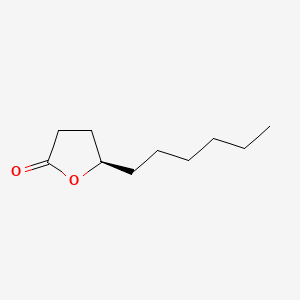
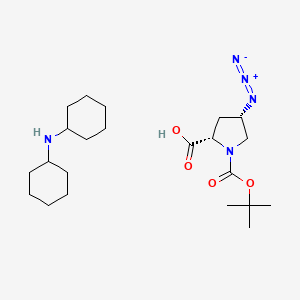
![[1-(Trimethylsilylmethyl)piperidin-2-yl]methanamine](/img/structure/B12056277.png)

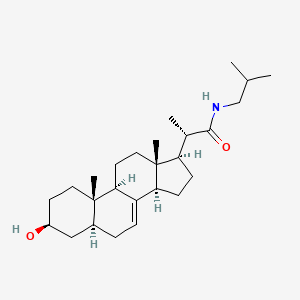


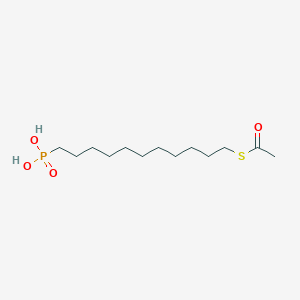
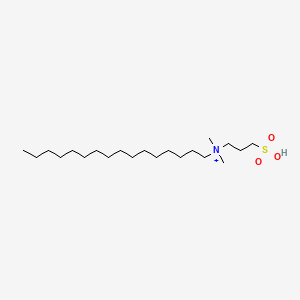
![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B12056328.png)


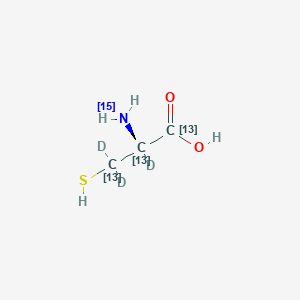
![3-(4-methylphenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B12056346.png)
